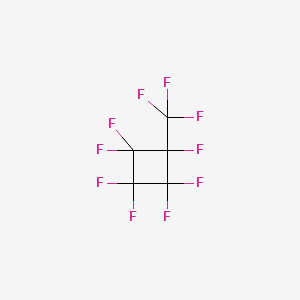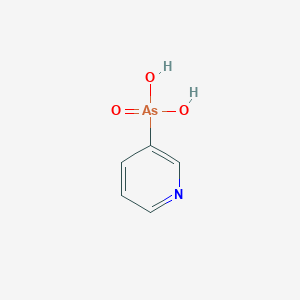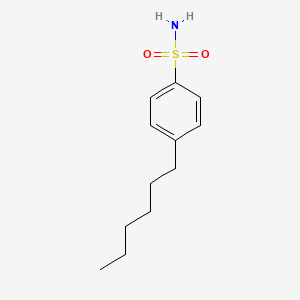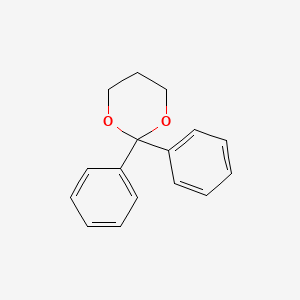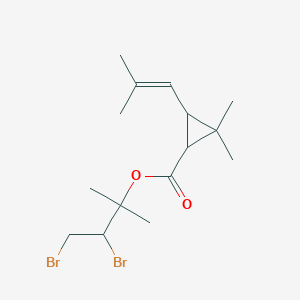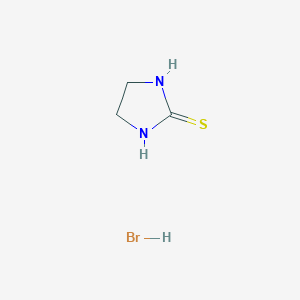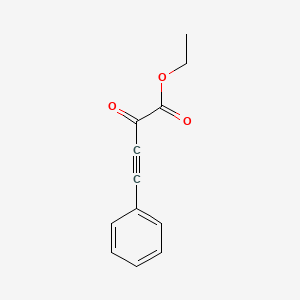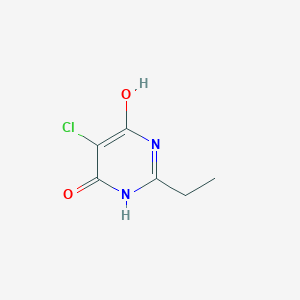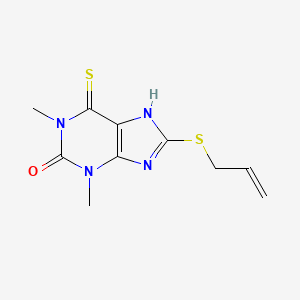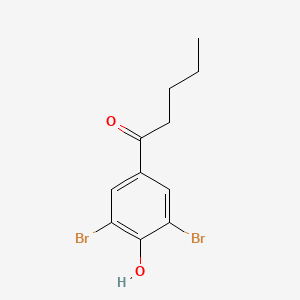![molecular formula C4H2HgN2O2 B14742220 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one CAS No. 5505-54-4](/img/structure/B14742220.png)
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one is a complex organomercury compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of mercury, oxygen, and nitrogen atoms within its bicyclic framework, making it a subject of interest in various fields of chemical research.
准备方法
The synthesis of 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of rhodium (I) complexes as catalysts. The synthetic route may include steps such as head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature, pressure, and the use of specific ligands to ensure the desired product is obtained.
化学反应分析
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the mercury atom are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs that target specific biological pathways.
Industry: The compound’s catalytic properties make it valuable in industrial processes that require efficient and selective synthesis of complex molecules.
作用机制
The mechanism by which 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one exerts its effects involves its ability to coordinate with various substrates through its mercury center. This coordination can facilitate the activation of substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
相似化合物的比较
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can be compared with other similar organomercury compounds, such as:
- 2-Methyl-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene
- This compound These compounds share similar structural features but differ in the specific substituents attached to the bicyclic framework. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
属性
CAS 编号 |
5505-54-4 |
|---|---|
分子式 |
C4H2HgN2O2 |
分子量 |
310.66 g/mol |
IUPAC 名称 |
7-oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one |
InChI |
InChI=1S/C4H4N2O2.Hg/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+2/p-2 |
InChI 键 |
VENXEMXIWPCYBF-UHFFFAOYSA-L |
规范 SMILES |
C1=CN2C(=NC1=O)O[Hg]2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


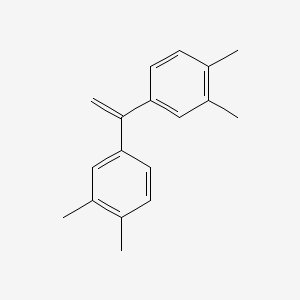
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
